1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol chemical structure and IUPAC name
1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol chemical structure and IUPAC name
As a Senior Application Scientist, I approach the synthesis and utilization of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol not merely as a sequence of chemical reactions, but as the strategic assembly of a highly versatile pharmacophore. This compound bridges the gap between simple building blocks and complex, biologically active macromolecules.
This whitepaper provides an in-depth structural analysis, a self-validating synthetic methodology, and a mechanistic breakdown of this critical intermediate, designed specifically for researchers and drug development professionals.
Structural Profiling and Physicochemical Significance
The architecture of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol is defined by three distinct functional domains, each serving a specific purpose in medicinal chemistry and downstream synthesis:
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The Piperidin-4-ol Core : Provides a basic nitrogen for salt formation (enhancing aqueous solubility) and a secondary alcohol at C4, which acts as a synthetic handle for further functionalization .
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The Benzylic Chiral Center : The ethyl linker introduces a stereocenter. Unless asymmetric catalysis is employed, standard synthesis yields a racemic mixture. This 3D spatial arrangement is critical for receptor binding in opioid analogs.
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The Para-Bromoaryl Moiety : The bromine atom exerts a significant "heavy-atom effect," useful for X-ray crystallography, and serves as an essential electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, this specific 1-(4-bromophenyl)ethyl motif is a well-documented structural domain in the synthesis of benzimidazolone-based synthetic opioids, such as brorphine .
Quantitative Data Summary
| Property | Value | Causality / Analytical Significance |
| IUPAC Name | 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol | Standardized nomenclature required for regulatory documentation. |
| Molecular Formula | C13H18BrNO | Dictates the exact mass for mass spectrometry (MS) identification. |
| Molecular Weight | 284.20 g/mol | Crucial for precise stoichiometric calculations in scale-up. |
| Monoisotopic Mass | 283.0572 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Isotopic Pattern | ~1:1 ratio (m/z 284.1 / 286.1) | Diagnostic [M+H]+ signature confirming the presence of a single bromine atom. |
| SMILES | CC(C1=CC=C(Br)C=C1)N2CCC(O)CC2 | Facilitates in silico docking models and database querying. |
Mechanistic Pathway: Reductive Amination
The most robust method to synthesize this compound is via the reductive amination of 1-(4-bromophenyl)ethanone with piperidin-4-ol.
Figure 1: Mechanistic pathway for the reductive amination yielding the target piperidin-4-ol.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm causality and success at every critical juncture, preventing the cascade of errors common in multi-step synthesis.
The selection of sodium triacetoxyborohydride (STAB) over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is a deliberate choice. STAB is significantly milder, effectively reducing the iminium ion without prematurely reducing the starting ketone, and avoids the generation of highly toxic hydrogen cyanide gas .
Step-by-Step Methodology
Reagents Required:
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1-(4-Bromophenyl)ethanone: 10.0 mmol (1.99 g, 1.0 eq)
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Piperidin-4-ol: 11.0 mmol (1.11 g, 1.1 eq)
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Sodium triacetoxyborohydride (STAB): 15.0 mmol (3.18 g, 1.5 eq)
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Glacial acetic acid (AcOH): 10.0 mmol (0.60 mL, 1.0 eq)
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1,2-Dichloroethane (DCE): 40 mL
Workflow:
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Iminium Ion Formation:
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Action: In an oven-dried round-bottom flask under N2, dissolve 1-(4-bromophenyl)ethanone and piperidin-4-ol in 40 mL of anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours.
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Causality: Ketones are sterically and electronically less reactive than aldehydes. The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity and facilitating the dehydration of the hemiaminal into the reactive iminium ion.
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Validation Check 1: Take a 10 µL aliquot, quench in sat. NaHCO3, extract with EtOAc, and run Thin Layer Chromatography (TLC) (Hexanes/EtOAc 1:1, UV/KMnO4 stain). The complete disappearance of the UV-active ketone spot confirms successful iminium formation.
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Chemoselective Reduction:
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Action: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portionwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Causality: Portionwise addition at 0 °C controls the exothermic hydride transfer.
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Validation Check 2: Perform LC-MS on a reaction aliquot. The presence of a distinct doublet peak at m/z 284.1 and 286.1 (1:1 ratio) confirms the formation of the brominated product mass [M+H]+.
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Quench and Phase Extraction:
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Action: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Causality: The basic quench (pH > 8) is critical. It neutralizes the acetic acid and deprotonates the newly formed tertiary amine, ensuring it partitions entirely into the organic DCM layer rather than remaining water-soluble as an acetate salt.
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Purification:
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Action: Purify the crude residue via silica gel flash chromatography using a gradient of DCM/MeOH (100:0 to 95:5).
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Validation Check 3: 1H NMR (CDCl3). Look for the diagnostic benzylic methine proton (a quartet around 3.5 ppm) and the corresponding methyl doublet (around 1.3 ppm). The piperidine protons will appear as complex multiplets between 1.5 and 2.8 ppm.
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Downstream Applications in Drug Discovery
The true value of 1-[1-(4-bromophenyl)ethyl]piperidin-4-ol lies in its utility as a central node for divergent synthesis.
Figure 2: Downstream synthetic applications of the target piperidine scaffold.
By oxidizing the C4 hydroxyl group to a ketone (e.g., via Swern oxidation), researchers generate a highly reactive 4-piperidone derivative. This intermediate can undergo further reductive aminations with anilines to construct the core frameworks of fentanyl analogs or benzimidazolones. Alternatively, activating the hydroxyl group via tosylation allows for direct SN2 displacement by various nucleophiles, rapidly expanding structure-activity relationship (SAR) libraries.
References
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Critical Review Report: Brorphine , World Health Organization (WHO).[Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride , The Journal of Organic Chemistry (ACS).[Link]
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PubChem Compound Summary for CID 79341, Piperidin-4-ol , National Center for Biotechnology Information (NCBI).[Link]
